(E)-4-(3-fluorophenyl)but-3-en-2-one

Catalog No.
S14154524
CAS No.
2481-53-0
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(3-fluorophenyl)but-3-en-2-one

CAS Number

2481-53-0

Product Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

IUPAC Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

InChI Key

HMPIVEBXKYNVET-AATRIKPKSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)F

(E)-4-(3-fluorophenyl)but-3-en-2-one, also known as 4-(3-fluorophenyl)but-3-en-2-one, is an organic compound characterized by its molecular formula C10H9FOC_{10}H_{9}FO and a molecular weight of approximately 164.18 g/mol. The compound features a conjugated system with a double bond between the carbon atoms at positions 3 and 4, and a fluorinated phenyl group at position 4. The presence of the fluorine atom on the aromatic ring significantly influences its chemical properties and biological activity.

, including:

  • Reduction: It can be reduced to form 4-(3-fluorophenyl)but-3-en-2-ol using sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) and methanol.
  • Oxidation: Oxidation reactions can convert (E)-4-(3-fluorophenyl)but-3-en-2-one into corresponding carboxylic acids or other oxidized derivatives, typically using agents like potassium permanganate (KMnO4).
  • Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

The biological activity of (E)-4-(3-fluorophenyl)but-3-en-2-one is an area of ongoing research. Preliminary studies suggest that it may interact with specific enzymes or receptors, leading to alterations in biochemical pathways. Its unique structure allows it to serve as a probe in biochemical assays, potentially aiding in the understanding of enzyme interactions.

The synthesis of (E)-4-(3-fluorophenyl)but-3-en-2-one is commonly achieved through:

  • Wittig Reaction: This method involves reacting a phosphonium ylide with a fluorinated benzaldehyde to form the desired α,β-unsaturated ketone. The reaction is often performed under solventless conditions to enhance efficiency.
  • Luche Reduction: This method reduces the compound to its corresponding alcohol using sodium borohydride and cerium chloride in methanol .

In industrial applications, continuous flow reactors may be employed to improve yield and efficiency during synthesis.

(E)-4-(3-fluorophenyl)but-3-en-2-one has several applications:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Research: The compound is used in studies involving enzyme interactions and as a probe in biochemical assays.
  • Material Science: It finds use in the production of polymers and materials with specific properties due to its unique chemical structure.

Research into the interaction of (E)-4-(3-fluorophenyl)but-3-en-2-one with biological targets is still evolving. Its mechanism of action likely involves binding to specific enzymes or receptors, which could lead to varied biochemical effects depending on the context of its application. Ongoing studies aim to elucidate these interactions further and understand their implications for drug development and biochemical research.

Several compounds are structurally similar to (E)-4-(3-fluorophenyl)but-3-en-2-one, including:

  • 4-(2-Fluorophenyl)but-3-en-2-one: This compound features a fluorine atom at the ortho position relative to the butenone moiety.
  • 4-(4-Fluorophenyl)but-3-en-2-one: Here, the fluorine atom is located at the para position.
  • 4-(3-Chlorophenyl)but-3-en-2-one: This compound substitutes chlorine for fluorine on the phenyl ring.

Comparison Table

Compound NameFluorine PositionUnique Features
(E)-4-(3-fluorophenyl)but-3-en-2-oneMetaUnique reactivity due to meta fluorination
4-(2-Fluorophenyl)but-3-en-2-oneOrthoDifferent steric effects
4-(4-Fluorophenyl)but-3-en-2-oneParaPotentially different biological activity
4-(3-Chlorophenyl)but-3-en-2-oneMeta (Chlorine)Comparison of halogen effects

The uniqueness of (E)-4-(3-fluorophenyl)but-3-en-2-one lies in its specific positioning of the fluorine atom, which can significantly influence its reactivity and biological activity compared to its analogs.

Claisen-Schmidt Condensation Optimization Strategies

The Claisen-Schmidt condensation remains the cornerstone synthetic route for (E)-4-(3-fluorophenyl)but-3-en-2-one, involving the base-catalyzed reaction between 3-fluorobenzaldehyde and acetone. Recent studies have focused on optimizing reaction parameters such as temperature, solvent polarity, and base strength to maximize yield and stereoselectivity. For instance, Aiwonegbe and Iyasele (2024) systematically compared NaOH and KOH in methanol and ethanol under ice-bath conditions, achieving yields up to 96.15% for analogous chalcones when using methanol/NaOH at 0–5°C. This aligns with observations that polar protic solvents enhance enolate stabilization, while low temperatures suppress side reactions like the Cannizzaro reaction.

A critical advancement involves the use of micellar media to improve reactant solubility and regioselectivity. Recent work by micellar-mediated synthesis advocates demonstrated that cationic surfactants like cetyltrimethylammonium bromide (CTAB) and nonionic surfactants like Tween 80 create nanoreactor environments, facilitating interfacial interactions between hydrophobic aromatic aldehydes and hydrophilic enolates. For example, CTAB at 5× critical micelle concentration (CMC) increased yields to 65% for structurally similar fluorinated chalcones, outperforming traditional ethanol/NaOH systems.

Key Optimization Parameters:

ParameterOptimal ConditionYield ImprovementSource
SolventMethanol96.15%
BaseNaOH52–96%
Temperature0–5°C (ice bath)70–96%
SurfactantCTAB (5× CMC)65%

These findings underscore the importance of solvent-base synergy and interfacial catalysis in optimizing Claisen-Schmidt reactions for fluorinated chalcones.

Green Chemistry Approaches in Chalcone Synthesis

The shift toward sustainable synthesis has driven innovation in solvent reduction, energy efficiency, and waste minimization for (E)-4-(3-fluorophenyl)but-3-en-2-one production. Micellar catalysis exemplifies this trend, with Tween 80 emerging as a biodegradable alternative to CTAB. In one study, Tween 80-mediated reactions achieved 91% yields for electron-deficient chalcones, surpassing CTAB’s performance in certain substrates while eliminating the need for volatile organic solvents.

Water-based emulsions have also shown promise. A 70% yield was reported for analogous chalcones using aqueous NaOH under rough emulsion conditions, though product isolation remained challenging due to emulsification. To address this, phase-transfer catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been employed to enhance interfacial reactivity, enabling room-temperature reactions with reduced energy input.

Further advancements include solvent-free mechanochemical synthesis, though this remains underexplored for fluorinated chalcones. Preliminary data from non-fluorinated analogs suggest that ball-milling techniques could reduce reaction times from hours to minutes while maintaining yields above 80%.

Catalytic Systems for Fluorinated Chalcone Production

Catalytic innovation has been pivotal in improving the efficiency and selectivity of (E)-4-(3-fluorophenyl)but-3-en-2-one synthesis. Heterogeneous catalysts such as acid-functionalized mesoporous silicas (e.g., SBA-15-SO3H) offer recyclability and reduced leaching compared to homogeneous bases. However, their application in fluorinated chalcone synthesis remains limited, with most studies focusing on non-fluorinated systems.

In contrast, organocatalysts like pyrrolidine derivatives have shown high enantioselectivity in asymmetric chalcone synthesis, though their use with fluorinated substrates is anecdotal. More robust results have emerged from micellar systems, where surfactant self-assembly creates confined environments that stabilize transition states. For instance, DOSY (Diffusion Ordered Spectroscopy) studies revealed 85–90% incorporation of 3-fluorobenzaldehyde into CTAB micelles, explaining the enhanced reaction rates observed in these systems.

Catalytic Performance Comparison:

Catalyst TypeAdvantagesLimitationsYield RangeSource
CTAB (micellar)High reactant uptakeSurfactant removal44–65%
NaOH (homogeneous)Low cost, high yieldWaste generation70–96%
Tween 80 (micellar)BiodegradableSubstrate-specific29–91%

The formation of (E)-4-(3-fluorophenyl)but-3-en-2-one proceeds through a classical aldol condensation mechanism with five distinct mechanistic steps, each exhibiting unique kinetic characteristics influenced by the fluorine substitution pattern [2] [3] [7]. Recent kinetic investigations have established that the overall reaction follows third-order kinetics with the rate expression: Rate = k₃[ArCHO][ArCOCH₃][OH⁻], where the third-order rate constant k₃ demonstrates significant temperature dependence [8] [9].

The mechanistic pathway initiates with the deprotonation of the acetophenone derivative to form the corresponding enolate anion [2] [7]. This initial step exhibits an activation energy of 45-60 kilojoules per mole, with the fluorine substituent significantly enhancing the acidity of the methyl protons through its electron-withdrawing inductive effect [6] [10]. The presence of the 3-fluorophenyl group increases the reaction rate by approximately 15% compared to the unsubstituted analog, demonstrating the profound influence of electronic modulation on reaction kinetics [6] [11].

Reaction StepRate ExpressionActivation Energy (kJ/mol)Temperature DependenceFluorine Effect
Deprotonation 1 (Enolate Formation)k₁[ArCOCH₃][OH⁻]45-60ModerateElectron-withdrawing increases acidity
Nucleophilic Additionk₂[ArCOCH₂⁻][ArCHO]35-50LowElectrophilic activation enhanced
Proton Equilibrationk₃[I⁻] (rapid)<10MinimalMinimal direct effect
Deprotonation 2 (Second Enolization)k₄[I][OH⁻]50-65HighStabilizes enolate intermediate
Elimination (Rate-Limiting Step)k₅[I'⁻]65-80HighestFacilitates hydroxide departure

The nucleophilic addition step, characterized by carbon-carbon bond formation between the enolate and the aldehyde component, proceeds with an activation energy of 35-50 kilojoules per mole [2] [7]. The fluorine substituent enhances the electrophilic character of the aldehyde carbonyl carbon, facilitating this crucial bond-forming event [6] [11]. Computational studies utilizing density functional theory calculations have revealed that the 3-fluorophenyl substitution pattern optimizes the frontier molecular orbital interactions during this step [12] [13].

Solvent Effects on Stereochemical Outcomes

The stereochemical outcome of (E)-4-(3-fluorophenyl)but-3-en-2-one formation demonstrates remarkable sensitivity to solvent polarity and hydrogen-bonding characteristics [17] [18] [19]. Systematic investigations across diverse solvent systems reveal that polar protic solvents consistently favor the formation of the thermodynamically stable E-isomer, while aprotic solvents can lead to decreased stereoselectivity [17] [19].

Solvent SystemDielectric ConstantE/Z Selectivity (%)Reaction Rate (relative)Yield (%)Stereochemical Outcome
Ethanol/Water24.595.21.078Predominantly E
Methanol/Water32.796.81.385Predominantly E
Acetonitrile/Water37.594.10.872Predominantly E
Dichloromethane8.989.30.465Mixed E/Z
Dimethylformamide36.797.41.889Predominantly E
Dimethylsulfoxide46.798.12.191Predominantly E

Methanol-water mixtures emerge as the optimal solvent system, providing 96.8% E-selectivity with 85% isolated yield [17] [14] [15]. The enhanced performance of methanolic systems correlates with their ability to stabilize the transition state leading to the E-configuration through specific hydrogen-bonding interactions with the developing enolate intermediate [18] [19]. The dielectric constant of 32.7 for methanol-water mixtures provides an ideal balance between solvation of ionic intermediates and maintenance of stereochemical control [17] [20].

Dimethylsulfoxide represents the most effective solvent for maximizing both yield (91%) and stereoselectivity (98.1%), attributed to its exceptional ability to stabilize charged intermediates while maintaining hydrogen-bonding capabilities [17] [10]. The high dielectric constant of 46.7 facilitates the ionization steps critical to the aldol condensation mechanism, while the sulfur-oxygen dipole provides directed solvation of the developing enolate species [18] [20].

Conversely, dichloromethane exhibits the poorest performance with only 89.3% E-selectivity and 65% yield [17] [19]. The low dielectric constant of 8.9 inadequately stabilizes the ionic intermediates required for efficient aldol condensation, leading to competitive side reactions and reduced stereochemical control [18] [20]. The absence of hydrogen-bonding capability further compromises the solvent's ability to direct the stereochemical outcome through specific intermolecular interactions [19].

Solvent-free synthesis methods have been investigated as environmentally benign alternatives, demonstrating yields comparable to conventional solution-phase approaches while maintaining acceptable stereoselectivity [17]. These mechanochemical approaches rely on grinding techniques that generate localized heating and molecular friction to drive the condensation reaction, achieving 48.78% yield for related fluorinated chalcone derivatives [17].

Fluorine Substituent Electronic Modulation

The 3-fluorophenyl substituent in (E)-4-(3-fluorophenyl)but-3-en-2-one exerts profound electronic effects that fundamentally alter the compound's reactivity profile compared to non-fluorinated analogs [6] [11] [10]. The fluorine atom's exceptional electronegativity and small van der Waals radius create unique electronic perturbations that manifest in both ground-state properties and transition-state stabilization [21] [22] [23].

Fluorine PositionHammett σ ValueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)Reactivity Index
3-Fluorophenyl0.34-6.12-1.854.273.21.15
4-Fluorophenyl0.06-5.98-1.724.262.81.08
2-Fluorophenyl0.06-6.05-1.784.273.41.12
3,4-Difluorophenyl0.40-6.25-1.954.303.61.23
2,6-Difluorophenyl0.12-6.08-1.824.262.11.10
3,5-Difluorophenyl0.68-6.35-2.084.274.21.35

The 3-fluorophenyl substitution pattern exhibits a Hammett sigma value of 0.34, indicating moderate electron-withdrawing character that significantly influences both the nucleophilic and electrophilic reactivity of the chalcone framework [6] [10]. Computational analysis reveals a highest occupied molecular orbital energy of -6.12 electron volts and a lowest unoccupied molecular orbital energy of -1.85 electron volts, resulting in a HOMO-LUMO gap of 4.27 electron volts [6] [12]. This electronic configuration enhances the compound's susceptibility to nucleophilic attack at the beta-carbon position while simultaneously increasing the electrophilic character of the carbonyl carbon [11] [10].

The dipole moment of 3.2 Debye for the 3-fluorophenyl derivative indicates substantial molecular polarity that influences both solubility characteristics and intermolecular interactions [6] [12]. This enhanced polarity facilitates coordination with polar protic solvents, contributing to the observed stereochemical preferences in alcoholic media [18] [6]. The reactivity index of 1.15 quantifies the enhanced chemical reactivity compared to the unsubstituted parent compound [6] [11].

Fluorine's unique ability to participate in hyperconjugative interactions with the aromatic pi-system creates additional stabilization of electron-deficient transition states [21] [22] [23]. This effect proves particularly significant during the elimination step of chalcone formation, where the developing positive charge density benefits from the electron-withdrawing stabilization provided by the fluorine substituent [21] [11]. The resulting acceleration of the rate-limiting step contributes to the overall enhanced reaction kinetics observed for fluorinated derivatives [6] [22].

The electronic perturbations induced by fluorine substitution extend beyond simple inductive effects to encompass resonance interactions that modulate the entire conjugated pi-system [6] [10] [22]. Nuclear magnetic resonance studies reveal long-range carbon-fluorine coupling constants of 1.9 Hertz across six bonds, demonstrating the extensive electronic communication between the fluorine substituent and the alpha,beta-unsaturated ketone functionality [24]. These through-space and through-bond interactions contribute to the unique conformational preferences and reactivity patterns that distinguish fluorinated chalcones from their non-fluorinated counterparts [23] [24].

Anticancer Mechanisms in Triple-Negative Breast Cancer Models

The compound (E)-4-(3-fluorophenyl)but-3-en-2-one represents a significant advancement in fluorinated chalcone research, particularly regarding its anticancer properties against triple-negative breast cancer (TNBC) models. This aggressive cancer subtype, characterized by the absence of estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2 expression, poses substantial therapeutic challenges due to limited targeted treatment options [1] [2].

Recent comprehensive transcriptomic analyses have revealed that fluorinated chalcones demonstrate remarkable anticancer efficacy through multiple molecular mechanisms. A landmark study utilizing MDA-MB-231 cells treated with a novel fluorinated chalcone identified 504 differentially expressed genes, with 502 being up-regulated and 2 down-regulated under stringent detection criteria [3]. The most significant biological processes affected include regulation of cell death, cation transport, response to topologically incorrect proteins, and response to unfolded proteins [3].

The molecular mechanism of action involves Heat Shock Factor 1 (HSF1) silencing, which represents a critical pathway in cancer cell survival. HSF1 serves as a master transcriptional regulator of heat shock responsive signaling, forming part of the most significant cellular protective mechanisms [3]. Fluorinated chalcones appear to influence HSF1 silencing while simultaneously promoting up-regulation of genes involved in stress-induced apoptosis, including heat shock proteins 70, activating transcription factor 3, FOS, JUN, early growth response genes 1 and 3, activity-regulated cytoskeleton-associated protein, and nuclear receptor subfamily 4 group A member 1 [3].

Table 1: Anticancer Mechanisms of Fluorinated Chalcones in Triple-Negative Breast Cancer Models

Compound/StudyTNBC Cell LineIC50/ActivityMechanismKey FindingsReference
Compound 3 (fluorinated chalcone)MDA-MB-23176.78 ± 4.0 μMHSF1 silencing, stress-induced apoptosis504 DE genes identified [3]
Aminoflavone (AF) loaded NPsMDA-MB-231 (xenograft)Enhanced delivery vs free AFEGFR targeting, reduced toxicityNo plasma toxicity increase [4]
Trifluoromethyl chalcone A3Various TNBC lines25.05 ± 0.01 mm (zone)Antimicrobial + anticancer activitySuperior to trifluoromethyl [5]
Trifluoromethoxy chalcone B3Various TNBC lines26.46 ± 0.04 mm (zone)Antimicrobial + anticancer activityPreferred Gram-positive activity [5]
Compound 4c (α-fluorinated chalcone)MGC-803 (gastric cancer)Nanomolar rangeTubulin polymerization inhibitionG2/M arrest, mitochondrial dysfunction [6]

The epidermal growth factor receptor targeting approach has shown particular promise in TNBC treatment. Aminoflavone-loaded unimolecular micelle nanoparticles conjugated with GE11 peptide demonstrated significant tumor growth inhibition in xenograft models without increasing plasma toxicity [4]. This targeted delivery system achieved preferential drug release at endosomal pH levels while maintaining stability at physiological pH, resulting in enhanced cellular uptake and potent growth inhibitory effects specifically in TNBC cells [4].

Fluorinated chalcones also demonstrate unique dual-action properties, combining anticancer and antimicrobial activities. Trifluoromethyl and trifluoromethoxy substituted chalcones exhibited significant activity against both cancer cells and pathogenic microorganisms, with the trifluoromethoxy derivatives showing superior overall performance [5]. This dual functionality represents a significant advancement in multi-target therapeutic approaches for cancer treatment.

The mechanistic studies have revealed that fluorinated chalcones can induce ionic homeostasis disruption, particularly affecting potassium and calcium channels. The up-regulation of voltage-gated potassium channel and voltage-gated calcium channel family members leads to potassium depletion, DNA fragmentation, and suppression of metastatic phenotype [3]. Additionally, these compounds can influence cell cycle arrest through senescence program activation, providing multiple pathways for cancer cell elimination.

Caspase-mediated apoptosis represents another crucial mechanism observed in fluorinated chalcone treatment. Modified raloxifene vectors incorporating fluorinated elements maintained the original apoptosis mechanism while demonstrating significantly higher activity and selectivity compared to the parent compound, particularly effective against triple-negative stem-like MDA-MB-231 cells [7].

Antimicrobial Structure-Activity Relationship (SAR) Studies

The antimicrobial properties of (E)-4-(3-fluorophenyl)but-3-en-2-one and related fluorinated chalcones have been extensively investigated through comprehensive structure-activity relationship studies, revealing critical insights into the molecular determinants of antimicrobial efficacy.

Fluorine substitution patterns significantly influence antimicrobial activity. Research has demonstrated that compounds with fluorine substituents at position 2 and/or position 5 of the B ring in the chalcone structure exhibit significantly increased potency against microbial strains [8]. This positional specificity is attributed to the electron-withdrawing properties of fluorine, which enhance the electrophilic character of the α,β-unsaturated carbonyl system, facilitating interaction with nucleophilic sites in microbial targets.

The introduction of trifluoromethyl and trifluoromethoxy groups has proven particularly effective in antimicrobial applications. A systematic study comparing these substituents revealed that trifluoromethoxy derivatives consistently outperformed trifluoromethyl analogues across multiple bacterial and fungal strains [5]. The most potent compounds, A3 and B3, containing indole ring attachments, demonstrated minimum inhibitory concentrations ranging from 24 to 51 μM against Staphylococcus aureus, with compound B3 showing 1.97-fold higher activity than standard benzyl penicillin [5].

Table 2: Antimicrobial Structure-Activity Relationship Studies of Fluorinated Chalcones

Compound SeriesFluorine Position/TypeBacterial Activity (MIC)Fungal Activity (MIC)SAR Key FindingsReference
Fluorinated chalcones (A1-A10)Trifluoromethyl group51 μM (S. aureus)Similar to standardsIndole ring attachment enhances activity [5]
Trifluoromethoxy chalcones (B1-B10)Trifluoromethoxy group24-48 μM (various strains)Superior to A seriesTrifluoromethoxy > trifluoromethyl [5]
Fluoro-substituted chalconesPosition 2 and/or 5 of B ring15.62-125 μg/mL15.62-125 μg/mLPosition 2,5 substitution optimal [8]
Chalcone derivatives (6j-6o)Various positions3.125-12.5 μg/mLNot specifiedDiethylamine substitution preferred [9]
Phenylthioether series (7j-7m)Hydroxyl on A-ring required0.78-6.25 μg/mLNot specifiedFree hydroxyl group essential [9]

The importance of specific functional groups in antimicrobial activity has been clearly established through systematic modification studies. The presence of free hydroxyl groups on the A-ring of chalcones is essential for antibacterial activity, as demonstrated by the complete loss of activity when hydroxyl groups are protected with methoxymethyl groups [9]. This finding suggests that hydrogen bonding interactions with bacterial targets play a crucial role in the binding mechanism.

Substitution patterns on the B-ring also significantly impact antimicrobial selectivity and potency. Compounds containing diethylamine, 4-methylpiperidine, and 1-piperidine substituents at the R4 position demonstrated the highest activity against Bacillus anthracis and Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations ranging from 1.56 to 6.25 μg/mL [9]. Conversely, more hydrophilic substituents such as morpholine and 4-methylpiperazine resulted in decreased activity, presumably due to reduced cellular membrane penetration.

The role of the α,β-unsaturated carbonyl system in antimicrobial activity has been confirmed through reduction studies. Complete loss of antibacterial activity was observed when the double bond was reduced, indicating that the Michael acceptor motif is crucial for antimicrobial efficacy [9]. This finding supports the hypothesis that fluorinated chalcones exert their antimicrobial effects through covalent modification of nucleophilic sites in essential bacterial proteins.

Gram-positive versus Gram-negative selectivity patterns have been extensively studied, revealing important insights into the mechanism of action. Most fluorinated chalcones demonstrated excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced efficacy against Gram-negative pathogens [9] [5]. However, when tested against efflux-pump-deficient Escherichia coli strains, several compounds showed significant activity, suggesting that efflux-pump-mediated resistance mechanisms contribute to reduced Gram-negative activity.

The antifungal properties of fluorinated chalcones have shown particular promise, with several compounds demonstrating activities comparable to standard antifungal agents. The most active compounds against Candida albicans achieved minimum inhibitory concentrations of 15.62 μg/mL, while maintaining excellent activity against Candida glabrata and Candida parapsilosis [8]. The structure-activity relationships for antifungal activity showed that lipophilicity, as measured by log P values, directly correlates with antifungal potency, emphasizing the importance of membrane permeability in fungal cell targeting.

Antiplasmodial Activity Through Protein Target Modulation

The antiplasmodial properties of (E)-4-(3-fluorophenyl)but-3-en-2-one and structurally related fluorinated chalcones represent a significant advancement in antimalarial drug development, particularly through their ability to modulate specific protein targets in Plasmodium falciparum.

Comprehensive screening studies have identified multiple chalcone derivatives with exceptional antiplasmodial activity. The most potent compound identified, containing benzimidazole and dimethoxyphenyl substituents, demonstrated an IC50 value of 1.1 μg/mL against Plasmodium falciparum, comparable to the natural antimalarial licochalcone A [10]. This activity is attributed to the compound's ability to target cysteine protease enzymes, which are essential for parasite survival and replication.

The molecular mechanism of antiplasmodial activity involves multiple protein targets within the parasite. Recent studies have identified several key kinase targets, including Plasmodium falciparum Aurora-related kinases (PfARK1, PfARK3), NEVER in mitosis gene A-related kinase 3 (PfNEK3), protein kinase 9 (PfPK9), and protein kinase B (PfPKB) [11]. The inhibition of these kinases disrupts critical cellular processes including cell cycle progression, DNA replication, and metabolic regulation.

Table 3: Antiplasmodial Activity of Fluorinated Chalcones Through Protein Target Modulation

Compound TypePlasmodium SpeciesIC50/ActivityProtein TargetsKey MechanismFluorine EffectReference
Chalcone derivatives (general)P. falciparum1.1 μg/mL (most active)Cysteine protease enzymeMethoxy groups at positions 2,4 favorableNot specified [10]
Fluorinated chalconesP. falciparumVariable activityMultiple targetsThymidylate kinase inhibitionEnhanced stability and activity [12]
Triazolopyrimidine derivativesP. falciparum0.34 μM (compound 1)PfARK1, PfARK3, PfNEK3, PfPK9, PfPKBMulti-kinase inhibitionMeta-fluorine reduces selectivity [11]
Dihydroquinazolinone derivativesP. falciparum0.012-0.023 μMParasite Na+ homeostasispH disruption, Na+ homeostasisFluorine substitution tolerance [13]
Fluorinated diphenylamine chalconesP. falciparum24.53-32.42 μg/mLFalcilysin, 6GUE, 2X7FProtein-protein interactionsFluorination enhances activity [14]

The role of fluorine substitution in antiplasmodial activity has been systematically investigated through structure-activity relationship studies. Meta-fluorine substitution on aniline rings has been shown to significantly impact species selectivity, with single meta-fluorine addition leading to greater than 5-fold improvement in potency against mammalian dihydroorotate dehydrogenase enzymes [15]. This finding has important implications for drug safety and selectivity profiles.

Fluorinated chalcones demonstrate particular effectiveness against chloroquine-resistant Plasmodium falciparum strains. A comprehensive study of chalcone analogues (3a-3g) revealed excellent and good antiplasmodial activity against chloroquine-sensitive strains, with molecular docking studies confirming strong binding interactions with parasite proteins [16]. The fluorinated derivatives maintained activity against resistant strains, suggesting alternative mechanisms of action that bypass traditional resistance pathways.

The mechanism of action involves disruption of parasite sodium homeostasis and cellular pH regulation. Dihydroquinazolinone derivatives demonstrated the ability to disrupt parasite sodium homeostasis while affecting intracellular pH, leading to rapid parasite death [13]. These compounds exhibited fast-to-moderate rates of asexual parasite killing, indicating direct interference with essential cellular processes.

Thymidylate kinase inhibition represents another crucial target for fluorinated chalcones. Molecular docking studies revealed that fluorinated chalcones, pyridine, and pyran derivatives effectively occupy the active site of thymidylate kinase, with the most potent compound showing binding energy of -9.67 kcal/mol [12]. This enzyme is essential for DNA synthesis and represents a validated target for antimalarial drug development.

The inhibition of protein-protein interactions has emerged as a novel mechanism for antiplasmodial activity. Fluorinated diphenylamine chalcones demonstrated significant binding affinity to multiple protein targets, including Falcilysin, 6GUE, and 2X7F [14]. Molecular dynamics simulations confirmed the stability of these interactions, with compounds B3 and B5 showing particularly promising binding profiles and IC50 values of 24.53 and 32.42 μg/mL, respectively, against HeLa cells.

The selectivity profile of fluorinated chalcones against Plasmodium species versus mammalian enzymes has been extensively characterized. Compounds containing meta-fluorine substitutions showed increased affinity toward mammalian dihydroorotate dehydrogenase enzymes, with the rank order of potency being rat > mouse > dog >> human [15]. This finding emphasizes the importance of careful structural optimization to maintain antiparasitic efficacy while minimizing mammalian toxicity.

Multi-target approaches have proven particularly effective in antiplasmodial applications. The most successful compounds demonstrated simultaneous inhibition of multiple kinase targets, including PfARK1 (IC50 = 0.18 μM), PfARK3 (IC50 = 0.68 μM), PfNEK3 (IC50 = 0.057 μM), PfPK9 (IC50 = 0.030 μM), and PfPKB (IC50 = 0.015 μM) [11]. This multi-target profile reduces the likelihood of resistance development and provides multiple pathways for parasite elimination.

The incorporation of fluorine atoms has been shown to enhance metabolic stability and improve pharmacokinetic properties of chalcone derivatives. Fluorinated compounds demonstrated increased plasma protein binding (≥99% for most compounds tested) and enhanced stability in biological systems [11]. While high plasma protein binding can potentially reduce free drug concentrations, it also provides a sustained release mechanism that may contribute to prolonged antimalarial activity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

164.063743068 g/mol

Monoisotopic Mass

164.063743068 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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